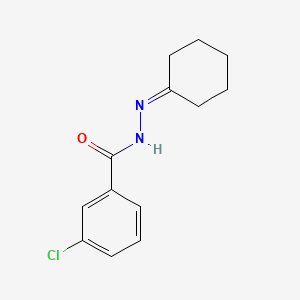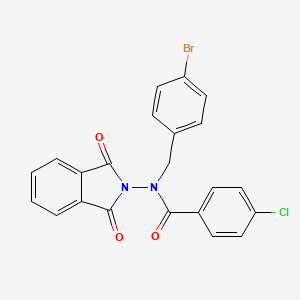![molecular formula C16H13BrN4O3 B5162986 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]](/img/structure/B5162986.png)
7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone], also known as BNDN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] involves its interaction with the target enzyme or receptor. 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] binds to the active site of the enzyme or receptor, thereby inhibiting its activity. The inhibition of the enzyme or receptor leads to a decrease in the production of the corresponding product, which can have a significant impact on various biological processes.
Biochemical and Physiological Effects:
7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has been shown to exhibit various biochemical and physiological effects, depending on the target enzyme or receptor. For instance, 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine. The inhibition of acetylcholinesterase leads to an increase in the concentration of acetylcholine, which can have a significant impact on various biological processes, including neurotransmission and muscle contraction.
Vorteile Und Einschränkungen Für Laborexperimente
7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has several advantages and limitations for lab experiments. One of the main advantages is its potent inhibitory activity against various enzymes and receptors, which makes it a valuable tool for studying their biological functions. However, 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] also has some limitations, including its potential toxicity and instability under certain conditions. Therefore, it is important to use 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] with caution and to optimize the experimental conditions to minimize its potential adverse effects.
Zukünftige Richtungen
There are several future directions for the study of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]. One of the main directions is the development of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]-based inhibitors for various enzymes and receptors, which can have potential applications in the treatment of various diseases, including Alzheimer's disease, cancer, and Parkinson's disease. Another direction is the investigation of the structure-activity relationship of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] and its derivatives, which can provide valuable insights into the design of more potent and selective inhibitors. Additionally, the study of the pharmacokinetics and pharmacodynamics of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] can help to optimize its therapeutic potential.
Synthesemethoden
7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] can be synthesized through a simple and efficient method, which involves the reaction between 7-bromo-1,5-dimethyl-1H-indole-2,3-dione and 4-nitrophenylhydrazine. The reaction is carried out in the presence of a suitable solvent and a catalyst, which facilitates the formation of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]. The synthesized product can be purified through various techniques, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. It has been shown to exhibit potent inhibitory activity against various enzymes, such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone] has also been investigated for its anticancer properties, as it has been found to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
7-bromo-1,5-dimethyl-3-[(4-nitrophenyl)diazenyl]indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O3/c1-9-7-12-14(16(22)20(2)15(12)13(17)8-9)19-18-10-3-5-11(6-4-10)21(23)24/h3-8,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZZTWTZJKNKRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)N(C(=C2N=NC3=CC=C(C=C3)[N+](=O)[O-])O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(3,4-difluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5162913.png)


![3-(1-methyl-2-oxopropyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5162946.png)
![2-[(2-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5162950.png)
![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B5162957.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5162959.png)
![5-isobutyryl-3-(1-phenyl-5-propyl-1H-pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5162962.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxy-2-naphthamide](/img/structure/B5162972.png)
![2-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,2-oxazinane](/img/structure/B5162979.png)
![N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B5162993.png)
![4,4'-[1,4-phenylenebis(1H-benzimidazole-2,6-diyl)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B5163004.png)
